molecular formula C14H16O B184026 6-(Tert-butyl)naphthalen-2-ol CAS No. 1081-32-9

6-(Tert-butyl)naphthalen-2-ol

Cat. No.: B184026
CAS No.: 1081-32-9
M. Wt: 200.28 g/mol
InChI Key: AGGQWKSLBYWQFS-UHFFFAOYSA-N
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Description

6-(Tert-butyl)naphthalen-2-ol is a naphthol derivative featuring a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 6-position of the naphthalene ring. This compound’s steric and electronic properties are influenced by the tert-butyl group, which enhances its lipophilicity and may modulate reactivity in synthetic or biological applications.

Properties

CAS No.

1081-32-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

6-tert-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3

InChI Key

AGGQWKSLBYWQFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tert-butyl group in 6-(tert-butyl)naphthalen-2-ol distinguishes it from other naphthalen-2-ol derivatives. Below is a comparative analysis of key compounds:

Compound Substituent(s) Molecular Weight Key Properties Synthetic Yield Key References
This compound 6-tert-butyl, 2-OH 216.3 g/mol High lipophilicity; steric hindrance at 6-position Not reported
6-(3-Hydroxybutyl)naphthalen-2-ol (188) 6-(3-hydroxybutyl), 2-OH 232.3 g/mol Moderate polarity; hydroxyl chain enhances solubility in polar solvents 83%
6-(Pyridin-4-yl)naphthalen-2-ol (5) 6-pyridinyl, 2-OH 237.3 g/mol Planar structure; potential for coordination chemistry 60%
6-(2-Aminopyrimidin-5-yl)naphthalen-2-ol (FTO 10) 6-aminopyrimidinyl, 2-OH 262.3 g/mol Bioactive (FTO inhibitor); strong UV absorption 73%
2-(6-Methoxynaphthalen-2-yl)ethanol 6-methoxy, 2-ethanol 202.3 g/mol Ether linkage; reduced acidity compared to phenolic OH Not reported

Spectroscopic and Electronic Properties

  • NMR Data :
    • 6-(3-Hydroxybutyl)naphthalen-2-ol (188) : ¹H NMR (δ 1.45–1.70 ppm for CH₂ groups; δ 6.70–7.80 ppm for aromatic protons) .
    • FTO 10 : ¹³C NMR δ 161.5 (C-OH), 150.2 (C-NH₂), and 120.4–140.1 ppm (aromatic carbons) .
  • UV-Vis: FTO 10 shows strong absorption at ~270 nm due to the conjugated aminopyrimidine-naphthol system .

Key Research Findings and Trends

Steric vs. Electronic Effects : The tert-butyl group in this compound imposes steric constraints, reducing reactivity at the 6-position compared to smaller substituents like hydroxybutyl or pyridinyl groups .

Bioactivity: Electron-withdrawing substituents (e.g., aminopyrimidine in FTO 10) enhance bioactivity, while methoxy or alkyl groups favor material science applications .

Synthetic Challenges : Bulky substituents (tert-butyl) may lower reaction yields due to steric hindrance, as seen in analogous syntheses .

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